3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid
Description
The compound 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid features a modified thiolane core (a five-membered sulfur-containing ring) substituted with hydroxyl and 2-hydroxypropylamino groups. The thiolane-1,1-dione moiety indicates the presence of two ketone groups on the sulfur ring. Oxalic acid (ethanedioic acid, CAS 144-62-7) is co-formulated here, likely serving as a counterion or stabilizer. While direct physicochemical data for this compound are unavailable in the provided evidence, structural analogs and oxalic acid’s properties offer foundational insights .
Oxalic acid is a dicarboxylic acid with applications in metal cleaning, analytical chemistry, and synthesis . Its inclusion may enhance solubility or modulate reactivity.
Properties
IUPAC Name |
4-(2-hydroxypropylamino)-1,1-dioxothiolan-3-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S.C2H2O4/c1-5(9)2-8-6-3-13(11,12)4-7(6)10;3-1(4)2(5)6/h5-10H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLBCWDWADPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CS(=O)(=O)CC1O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, introduction of the hydroxy and amino groups, and final purification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiolane derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired products are obtained with high selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiolane derivatives.
Scientific Research Applications
3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Thiolane Core
a. 3-{[3-(Morpholin-4-yl)propyl]amino}-1$l^{6}-thiolane-1,1-dione dihydrochloride ()
- Structure: Shares the thiolane-1,1-dione core but substitutes the hydroxyl and 2-hydroxypropylamino groups with morpholinylpropylamino and hydrochloride counterions.
- Molecular Weight : 209.68 g/mol (vs. the target compound, which likely has a higher molecular weight due to oxalic acid).
- Synthesis: Likely involves aminolysis and sulfonation steps, similar to routes in (e.g., DBU-mediated reactions).
b. 5-(Z)-Arylidene-4-thiazolidinones ()
- Structure: Thiazolidinone rings with arylidene substituents.
Oxalic Acid vs. Other Acidic Components
Oxalic acid’s strong acidity and chelating properties make it preferable for metal-binding applications, which may explain its inclusion in the target compound .
Biological Activity
3-Hydroxy-4-[(2-hydroxypropyl)amino]-1λ⁶-thiolane-1,1-dione; oxalic acid (CAS Number: 1384430-65-2) is a complex organic compound characterized by its unique thiolane ring structure and functional groups, including hydroxy and amino groups. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
The molecular formula of 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1λ⁶-thiolane-1,1-dione; oxalic acid is . The structure features a thiolane ring, which contributes to its reactivity and interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 299.30 g/mol |
| InChI Key | RRBLBCWDWADPDC-UHFFFAOYSA-N |
| Solubility | Soluble in water |
| Melting Point | Not Available |
The biological activity of 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1λ⁶-thiolane-1,1-dione involves interactions with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, impacting various biochemical pathways. For instance, it has been investigated for its potential role in inhibiting certain metabolic enzymes, which could lead to therapeutic applications in disease management.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of thiolane compounds exhibited significant inhibition of specific enzymes involved in metabolic pathways. This suggests that 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1λ⁶-thiolane-1,1-dione may similarly affect enzyme activity, potentially leading to therapeutic benefits in conditions where these enzymes are dysregulated.
- Antioxidant Activity : Research has indicated that compounds with similar structures possess antioxidant properties. The presence of hydroxy groups may contribute to radical scavenging activities, which are beneficial in reducing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies have shown that thiolane derivatives can exhibit antimicrobial activity against various pathogens. This opens avenues for exploring the compound's potential as an antimicrobial agent.
Comparative Analysis
To better understand the unique biological activity of 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1λ⁶-thiolane-1,1-dione, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-Hydroxy-4-aminobenzoic acid | Antimicrobial and anti-inflammatory |
| 3-Hydroxy-4-(2-hydroxyethyl)amino-thiolane | Moderate enzyme inhibition |
The table illustrates that while similar compounds exhibit notable biological activities, the unique structure of 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1λ⁶-thiolane-1,1-dione may confer distinct advantages in specific applications.
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its ability to interact with biological targets effectively. Its structural characteristics allow for modifications that can enhance efficacy and specificity in drug design.
Industrial Uses
In addition to medicinal applications, 3-Hydroxy-4-[(2-hydroxypropyl)amino]-1λ⁶-thiolane-1,1-dione is utilized in chemical synthesis processes as a building block for more complex molecules. Its unique properties make it valuable in developing new materials and chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
